molecular formula C7H15N3O B13858486 N,1-dimethylpiperazine-2-carboxamide

N,1-dimethylpiperazine-2-carboxamide

Cat. No.: B13858486
M. Wt: 157.21 g/mol
InChI Key: GYIHRHWKDZKWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged" structure in medicinal chemistry. This designation stems from its frequent appearance in a wide range of biologically active compounds, including numerous FDA-approved drugs. The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

The presence of the two nitrogen atoms imparts favorable characteristics such as improved aqueous solubility and the ability to form hydrogen bonds, which are crucial for target binding and bioavailability. The piperazine moiety is a key component in drugs with diverse therapeutic applications, including antipsychotics, antihistamines, antianginals, and anticancer agents. Its structural flexibility and synthetic tractability make it an invaluable tool for medicinal chemists seeking to develop new and improved therapies.

Overview of N-Alkylpiperazine Carboxamides as a Research Area

Within the broad family of piperazine derivatives, N-alkylpiperazine carboxamides represent a significant and actively researched subclass. This group of compounds is characterized by an alkyl group attached to one of the piperazine nitrogens and a carboxamide functional group, which consists of a carbonyl group bonded to a nitrogen atom.

The combination of the N-alkylpiperazine core with the carboxamide moiety creates a molecular framework with a high degree of "drug-likeness." The N-alkylation can influence a compound's basicity, lipophilicity, and metabolic stability, all of which are critical determinants of its behavior in a biological system. The carboxamide group, a common feature in many pharmaceuticals, can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, which can contribute to high binding affinity and selectivity. Researchers have synthesized and evaluated numerous N-alkylpiperazine carboxamide derivatives for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.

Rationale for Investigating N,1-dimethylpiperazine-2-carboxamide and its Derivatives

The specific investigation of this compound is driven by a systematic approach to structure-activity relationship (SAR) studies within the N-alkylpiperazine carboxamide class. The rationale for focusing on this particular compound and its derivatives is multifaceted and rooted in the principles of medicinal chemistry.

Modulation of Physicochemical Properties: The introduction of the two methyl groups in this compound is expected to modulate key physicochemical parameters such as lipophilicity, polarity, and basicity compared to unsubstituted or differently substituted analogs. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Investigating this compound helps to build a knowledge base on how to fine-tune these properties for optimal therapeutic performance.

Exploration of New Chemical Space: The synthesis and study of this compound and its derivatives contribute to the exploration of novel chemical space. By creating and characterizing new molecules, researchers expand the library of compounds available for biological screening, increasing the probability of discovering new leads for drug development. While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, related N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their potential as androgen receptor antagonists researchgate.net. The investigation of simpler analogs like this compound can provide fundamental insights into the binding interactions and SAR of this chemical class.

Below is a table summarizing the key structural features of this compound and their potential influence on its properties.

Structural FeaturePotential Influence
Piperazine Core Provides a robust and synthetically versatile scaffold. The two nitrogen atoms can improve aqueous solubility and act as hydrogen bond acceptors.
N1-Methyl Group Modulates the basicity of the piperazine ring, which can affect target binding and pharmacokinetic properties.
2-Carboxamide Group Can participate in hydrogen bonding with biological targets, contributing to binding affinity. The amide bond can influence metabolic stability.
N-Methyl on Carboxamide Affects the steric and electronic properties of the carboxamide group, potentially influencing binding interactions and metabolic susceptibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N,1-dimethylpiperazine-2-carboxamide

InChI

InChI=1S/C7H15N3O/c1-8-7(11)6-5-9-3-4-10(6)2/h6,9H,3-5H2,1-2H3,(H,8,11)

InChI Key

GYIHRHWKDZKWGF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CNCCN1C

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of N,1 Dimethylpiperazine 2 Carboxamide and Analogues

General Methodologies for Piperazine (B1678402) Carboxamide Synthesis

The construction of the piperazine carboxamide moiety can be achieved through several reliable synthetic strategies. These methods generally focus on the formation of the core piperazine ring or the installation of the carboxamide functional group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for constructing piperazine-containing molecules. This can involve the piperazine nitrogen atoms acting as nucleophiles to displace leaving groups on alkyl or aryl substrates.

N-Alkylation: Piperazine amines can readily react with alkyl halides or sulfonates to form N-alkyl derivatives. This is a common method for introducing substituents on one or both nitrogen atoms of the piperazine ring. nih.gov

N-Arylation: The formation of N-aryl piperazines is often accomplished through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann- Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com In SNAr reactions, a piperazine derivative attacks an aromatic ring bearing a good leaving group (e.g., a halogen) and electron-withdrawing groups, leading to the substitution product. mdpi.comresearchgate.net

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is one of the most common and efficient methods for forming amide bonds between a carboxylic acid and an amine. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. nih.govpeptide.comthermofisher.com

The reaction proceeds by the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then be attacked by an amine to form the desired amide bond, releasing a urea (B33335) byproduct. peptide.com To improve yields, minimize side reactions (like the formation of an unreactive N-acylurea), and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. nih.govthermofisher.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and still sufficiently reactive towards the amine. thermofisher.compeptide.com

Coupling AgentCommon AdditivesSolventsKey Features
EDC (or EDAC)HOBt, NHS, DMAPDCM, DMF, WaterWater-soluble reagent and byproduct, simplifying workup. thermofisher.compeptide.comacgpubs.org
DCC HOBt, NHSDCM, DMFByproduct (DCU) is insoluble in most organic solvents, facilitating removal by filtration. peptide.comnih.gov
DIC HOBt, HOAtDCM, DMFLiquid reagent; soluble urea byproduct makes it suitable for solid-phase synthesis. peptide.com5z.com

Amide Bond Formation Techniques

Beyond carbodiimides, several other techniques are employed for the formation of the amide bond in piperazine carboxamide synthesis.

Acyl Halides: A highly reactive method involves the reaction of a piperazine amine with an acyl chloride. google.comresearchgate.net This reaction is typically fast and efficient but may require a base to neutralize the hydrogen halide byproduct. The acyl chloride can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. nih.gov

Active Esters: Carboxylic acids can be converted to active esters (e.g., pentafluorophenyl esters), which then react cleanly with the piperazine amine to form the amide. 5z.com

Phosphonium and Uronium Reagents: Coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are widely used, particularly in solid-phase synthesis. 5z.com These reagents activate the carboxylic acid to facilitate rapid and efficient amide bond formation with minimal side reactions. peptide.com

Reductive Amination Approaches

Reductive amination provides a versatile method for N-alkylation and the formation of C-N bonds. nih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. nih.govnih.govgoogle.com

More recently, methods have been developed for the reductive amination of amines using carboxylic acids directly. rsc.org This process involves a silane-mediated amidation followed by a zinc-catalyzed amide reduction, offering a more step- and redox-economical route. rsc.org This approach can be used to construct complex N,N-disubstituted piperazines. rsc.org

Specific Synthetic Routes for N,1-dimethylpiperazine-2-carboxamide and its Precursors

A proposed multi-step synthesis is outlined below:

N4-Protection: The synthesis would commence with the selective protection of the N4 nitrogen of piperazine-2-carboxylic acid to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

N1-Alkylation: The N1 nitrogen is then selectively alkylated to introduce a methyl group.

Amide Formation: The carboxylic acid at the C2 position is converted into a dimethylamide using standard amide bond formation techniques.

N4-Deprotection: Finally, the N4-Boc protecting group is removed to yield the target compound, this compound.

Alkylation of Piperazine-2-carboxylic Acid

Direct alkylation of piperazine-2-carboxylic acid is challenging due to the presence of two nucleophilic nitrogen atoms and a carboxylic acid group. A strategy involving orthogonal protecting groups is therefore essential for achieving selective alkylation. 5z.com

The proposed synthetic sequence would begin with the protection of the N4 nitrogen of piperazine-2-carboxylic acid. Following this, the N1 nitrogen can be methylated. A common method for N-methylation is reductive amination with formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride. Alternatively, a direct alkylation using an electrophilic methyl source such as methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base can be employed. The presence of the bulky N4-Boc group can help direct the alkylation to the less sterically hindered N1 position. The subsequent conversion of the carboxylic acid to the N,N-dimethylcarboxamide would proceed via carbodiimide-mediated coupling with dimethylamine (B145610), followed by the final deprotection step.

StepReactionKey ReagentsIntermediate/Product
1N4-Protection(Boc)2O, Base4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
2N1-MethylationCH2O, NaBH(OAc)34-(tert-butoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
3Amide CouplingDimethylamine, EDC, HOBttert-butyl 4-(dimethylcarbamoyl)-2-methylpiperazine-1-carboxylate
4N4-DeprotectionTrifluoroacetic Acid (TFA)This compound

Reaction of Piperazine with Dimethylcarbamoyl Chloride

While the direct synthesis of this compound is not extensively detailed in the literature, its structural isomer, N,N-dimethylpiperazine-1-carboxamide, can be prepared by reacting piperazine with N,N-dimethylcarbamoyl chloride. This reaction typically involves the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. To favor monosubstitution over the undesired 1,4-disubstituted product, a large excess of piperazine is often employed.

The synthesis of the specific target compound, this compound, would logically commence from a precursor already containing the C2-carboxamide functionality, such as piperazine-2-carboxylic acid or its corresponding ester. A plausible synthetic sequence would involve:

N1-Methylation: Selective methylation of the nitrogen at the 1-position of a suitable piperazine-2-carboxylic acid ester. This can be achieved under various conditions, including the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. google.com

Amide Formation: Conversion of the carboxylic acid or ester group at the C2-position into the N,N-dimethylamide. This is a standard transformation accomplished by reacting the acid with dimethylamine in the presence of a peptide coupling agent or by converting the acid to an acid chloride followed by reaction with dimethylamine.

This stepwise approach allows for the controlled introduction of the methyl groups at the desired positions to yield the target this compound.

Derivatization and Functionalization Strategies

The piperazine-2-carboxamide (B1304950) scaffold possesses two nitrogen atoms (N1 and N4) that serve as primary handles for derivatization, enabling the introduction of a wide array of substituents to modulate the molecule's properties. These modifications are crucial for developing diverse libraries of compounds for screening and lead optimization in drug discovery.

A common functionalization strategy involves attaching aromatic and heteroaromatic groups to the nitrogen atoms of the piperazine ring, which can influence receptor binding, selectivity, and pharmacokinetic profiles. Several robust methods are employed for this purpose:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used to couple aryl or heteroaryl halides with the piperazine nitrogens. nih.gov

Nucleophilic Aromatic Substitution (SNAr): When the target aromatic or heteroaromatic ring is sufficiently electron-deficient (e.g., pyrimidines, pyridines with electron-withdrawing groups), direct substitution with the piperazine nitrogen can occur, often without the need for a metal catalyst. nih.gov

Reductive Amination: The N1 or N4 nitrogen can be reacted with an aromatic aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form an N-benzyl or related derivative. nih.gov

Acylation: Reaction with aromatic or heteroaromatic acid chlorides or carboxylic acids (using coupling agents) forms an amide linkage at the piperazine nitrogen. nih.gov

These methods have been used to synthesize a variety of analogues, such as 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, demonstrating the versatility of the scaffold in accommodating diverse aromatic substituents. nih.gov

Table 1: Examples of Aromatic/Heteroaromatic Derivatization Methods for Piperazine Scaffolds
Reaction TypeReagentsPurposeReference
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst, Ligand, BaseForms a C(aryl)-N bond for N-arylation. nih.gov
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient (Hetero)aryl HalideDirectly couples heterocycles like chloropyrimidines to the piperazine nitrogen. nih.gov
Reductive AminationAryl Aldehyde, Sodium TriacetoxyborohydrideIntroduces N-benzyl groups. nih.gov
N-AcylationAromatic Carboxylic Acid, Coupling Agent (e.g., PyBOP)Forms an amide bond between the piperazine nitrogen and an aromatic moiety. nih.gov

Since the C2-carbon of the piperazine-2-carboxamide core is a stereocenter, controlling the stereochemistry is critical. Both asymmetric synthesis and resolution of racemates are employed to obtain enantiomerically pure compounds.

Asymmetric Synthesis: A direct approach to enantiopure piperazine-2-carboxylic acid derivatives involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid precursors. google.com This reaction uses chiral rhodium complexes as catalysts to induce stereoselectivity, yielding optically active products. google.com Another strategy builds the chiral ring from enantiopure starting materials, such as amino acids. researchgate.net

Enzymatic Resolution: Kinetic resolution using enzymes offers a highly selective method for separating enantiomers. For instance, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to produce the (S)-acid. researchgate.net Similarly, leucine (B10760876) aminopeptidase (B13392206) can resolve N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the unreacted (R)-amide. researchgate.net

Chemical Resolution: Classical resolution involves converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. For example, esterification of a racemic carboxylic acid intermediate with a chiral alcohol like L-(-)-menthol produces diastereomeric esters that can be separated by chromatography. beilstein-journals.org Subsequent hydrolysis of the separated esters yields the individual enantiomers of the acid. beilstein-journals.org

The availability of enantiomerically pure building blocks, such as (R)- and (S)-methyl piperazine-2-carboxylate, further facilitates the synthesis of chiral derivatives. sigmaaldrich.comchemscene.com

Table 2: Strategies for Obtaining Chiral Piperazine-2-Carboxamide Derivatives
StrategyMethodExampleReference
Asymmetric SynthesisAsymmetric HydrogenationHydrogenation of a pyrazine-2-carboxamide using a chiral Rhodium catalyst. google.com
Enzymatic ResolutionKinetic Resolution (Ester)Hydrolysis of methyl-4-(Boc)-piperazine-2-carboxylate with alcalase. researchgate.net
Kinetic Resolution (Amide)Hydrolysis of N-t-Boc-piperazine carboxamide with leucine aminopeptidase. researchgate.net
Chemical ResolutionDiastereomer FormationEsterification with L-(-)-menthol followed by chromatographic separation. beilstein-journals.org

Piperazine derivatives, containing basic nitrogen atoms, are commonly converted into salt forms. This practice is standard in research and development to improve the physicochemical properties of the compounds, such as crystallinity, stability, and aqueous solubility, which facilitates their handling, purification, and formulation for in vitro and in vivo studies. Common acid addition salts are formed by reacting the free base with a suitable acid. Examples of such salts include hydrochloride, hydrobromide, sulfate, tartrate, fumarate, and succinate. acgpubs.org The choice of the counterion can significantly impact the compound's properties. For example, (R)-Methyl piperazine-2-carboxylate is commercially available as a dihydrochloride (B599025) salt, highlighting the utility of this form. sigmaaldrich.com

The piperazine moiety is a versatile scaffold for the design of prodrugs, which are inactive precursors that are converted into the active drug in the body. This strategy is used to overcome limitations such as poor solubility, low permeability, or rapid metabolism. Preclinical studies have explored several ways to modify piperazine-containing molecules:

Improving Solubility: The N-H group of a piperazine can be derivatized to attach a polar promoiety. For instance, a water-soluble phosphate (B84403) ester was added to the piperazine-containing drug Netupitant to create Fosnetupitant, an intravenous prodrug. nih.gov In another example, a piperazine derivative was used to form an ester prodrug of an NSAID, which significantly increased its water solubility and skin permeability. nih.gov

Targeted Delivery: The piperazine ring can serve as a linkage point for more complex delivery systems. In the development of Proteolysis Targeting Chimeras (PROTACs), the piperazine ring of the parent molecule ABT-263 was used as a solvent-exposed site to attach a linker connected to a VHL ligand, leading to targeted protein degradation. acs.org

These preclinical strategies demonstrate that the secondary amine of a piperazine ring is a convenient and effective site for bioreversible modification to create prodrugs with enhanced properties. mdpi.com

Structure Activity Relationship Sar Studies of N,1 Dimethylpiperazine 2 Carboxamide Derivatives

Methodological Approaches to SAR Elucidation

The exploration of the SAR for N,1-dimethylpiperazine-2-carboxamide derivatives involves several key methodological strategies aimed at deciphering the complex interplay between chemical structure and biological function. These approaches allow researchers to rationally design new analogs with improved therapeutic profiles.

A primary method for elucidating SAR is the systematic modification of different parts of the molecule. mdpi.com This involves dividing the lead compound into distinct sectors and altering one sector at a time while keeping the others constant. For instance, in a series of related piperazine (B1678402) amides, researchers systematically established SAR trends by analyzing each sector of the scaffold independently. nih.gov This modular analysis allows for the effects of individual modifications—such as adding substituents to an aromatic ring or altering alkyl groups—to be clearly identified. The insights gained from modifying each module can then be applied additively to design new analogs that combine the most favorable properties discovered. nih.gov This methodical approach is essential for optimizing multiple parameters simultaneously, such as potency, selectivity, and metabolic stability. nih.gov

The specific placement of substituents on a molecule, known as positional isomerism, can have a profound impact on biological activity. Even a minor shift in a substituent's position on an aromatic or heteroaromatic ring can alter the molecule's conformation, electronic distribution, and ability to bind to a target receptor. nih.gov

Ring System TypeExample Compound StructureRelative Fungicidal ActivityBioisosteric Relationship to Phenyl Ring
Type A: N-(2-substituted-3-thienyl)HighYes
Type B: N-(4-substituted-3-thienyl)HighYes
Type C: N-(3-substituted-2-thienyl)LowNo
Type D: N-(2-substituted-phenyl)High (Reference)N/A

This table illustrates the impact of positional isomerism on the biological activity of N-thienylcarboxamides, based on findings from a study on related compounds. nih.gov

Influence of Substituent Patterns on Biological Activity and Selectivity

The nature and position of substituents on the this compound scaffold are determining factors for biological activity and target selectivity. Modifications to the aromatic rings, alkyl groups, and other functional moieties allow for the fine-tuning of a compound's pharmacological profile.

The substitution of a phenyl ring with a heteroaromatic system, such as pyridine (B92270), can significantly modulate a compound's properties. In SAR studies of piperazine amides, replacing a phenyl ring with a pyridine ring resulted in a decrease in potency against the target NaV1.7 but led to an increase in selectivity over the NaV1.5 channel and improved metabolic stability. nih.gov This trade-off is common in drug discovery, where enhancing one property (e.g., stability) may come at the cost of another (e.g., raw potency). nih.gov Similarly, the introduction of a thiazole (B1198619) ring into related structures has been explored for its influence on antimicrobial activity. nih.gov The choice of the specific aromatic or heteroaromatic system is therefore a critical decision in balancing the desired attributes of the final compound.

Methylation at specific positions can have a dramatic effect on biological activity. For example, methylation of a secondary amide nitrogen in a series of piperazine amides to form a tertiary amide led to a significant loss of potency. nih.gov This suggests that the hydrogen-bond donating capability of the N-H group is crucial for target interaction. The N-1 methyl group on the piperazine ring of the core compound also plays a key role in defining the molecule's basicity and conformational preferences. rsc.org Studies on other classes of compounds have shown that N-methylation can sometimes enhance activity or selectivity, indicating that its effect is highly dependent on the specific molecule and its biological target. uqtr.ca

Beyond methylation, other alkyl substitutions also influence activity. The introduction of a cyclopropylmethyl group on the amide portion of a piperazine amide scaffold was found to increase potency and selectivity while maintaining low metabolic clearance and high aqueous solubility. nih.gov

The addition of specific functional groups to an aromatic ring attached to the carboxamide is a common strategy to modulate activity.

Carboxamide vs. Sulfonamide: The carboxamide group is a key structural feature. Replacing it with a sulfonamide group can lead to different spatial orientations and hydrogen bonding capacities, which in turn alters receptor affinity. In one study, benzyl derivatives bearing a sulfonamide group displayed higher serotoninergic affinity than their carboxamide counterparts. researchgate.net

Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups often has a significant impact.

A cyano (-CN) group, when placed at the meta-position of a phenyl ring, was effective at lowering lipophilicity (clogP) and reducing metabolic turnover in microsomes. nih.gov

A trifluoromethyl (-CF3) group at the para-position of a phenyl ring also resulted in increased microsomal stability and enhanced selectivity over off-target channels. nih.gov

Halogens: A chloro (-Cl) substituent on a phenyl ring has been shown to be beneficial for activity in some series of benzhydrylpiperazine carboxamides, where 4-chlorobenzhydryl derivatives were generally more cytotoxic than other analogs. nih.gov

These findings are summarized in the following table, based on SAR studies of a closely related piperazine amide series targeting the NaV1.7 channel. nih.gov

Compound ModificationSubstituentPositionNaV1.7 IC50 (μM)Microsomal Stability (% remaining)Key Observation
Reference Compound -HPara0.04515Potent but metabolically unstable
Cyano Substitution -CNMeta0.08365Improved stability, slightly lower potency
Trifluoromethyl Substitution -CF3Para0.03050Maintained potency with improved stability
Pyridine Ring N/AN/A0.21075Decreased potency, improved stability/selectivity
Amide N-Methylation -CH3 on amide NN/A>10N/ASignificant loss of potency

This table presents SAR data for key functional group modifications on a piperazine amide scaffold, demonstrating their influence on potency and metabolic stability. Data adapted from a study on NaV1.7 inhibitors. nih.gov

Based on a comprehensive review of scientific literature, there is no specific information available for the chemical compound “this compound” concerning its structure-activity relationship (SAR), diastereomeric and enantiomeric activity differences, or the conformational analysis of its piperazine ring system.

As a result, it is not possible to generate the requested article with scientifically accurate and detailed research findings while strictly adhering to the provided outline and the exclusive focus on this specific compound. The explicit instructions to focus solely on "this compound" and to exclude any information, examples, or discussions that fall outside this scope cannot be met due to the absence of relevant data in the public domain.

Computational and Molecular Modeling Studies

Ligand-Protein Docking Investigations

Ligand-protein docking predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the basis of molecular recognition.

Molecular Dynamics Simulations to Elucidate Compound-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions over time. nih.gov An initial pose from molecular docking can be subjected to MD simulations in a simulated physiological environment to assess the stability of the binding mode. escholarship.org These simulations can reveal how the ligand and protein adjust their conformations upon binding and can highlight the persistence of key interactions, like hydrogen bonds, providing a more accurate picture of the binding event than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted piperazines, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and relating them to their measured biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. wu.ac.thnih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, including a compound like N,1-dimethylpiperazine-2-carboxamide.

In Silico Profiling for Mechanism of Action and Target Validation

In silico profiling involves using computational methods to predict a compound's pharmacological profile, including its likely protein targets and mechanism of action. nih.gov This can be done through reverse docking, where a compound is docked against a large panel of known protein structures to identify potential binding partners. nih.gov This approach helps in validating a hypothesized target or identifying potential off-target effects, providing a broader understanding of the compound's biological activity.

Preclinical Pharmacological Investigations of N,1 Dimethylpiperazine 2 Carboxamide Derivatives

In Vitro Biological Activity Profiling

The in vitro biological activity of N,1-dimethylpiperazine-2-carboxamide derivatives has been the subject of various preclinical pharmacological investigations. These studies primarily focus on elucidating the interactions of these compounds with specific biological targets, particularly enzymes. The profiling of their activity provides crucial insights into their potential mechanisms of action and therapeutic applications. The primary method for this evaluation involves a series of enzyme inhibition assays designed to quantify the potency and selectivity of these derivatives against various enzymatic targets.

Enzyme Inhibition Studies

Enzyme inhibition is a key area of investigation for this compound derivatives. By targeting specific enzymes involved in pathological processes, these compounds can modulate biological pathways. The following sections detail the inhibitory activity of these derivatives against a range of clinically relevant enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. researchgate.net Inhibition of MAGL increases the levels of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2, producing various physiological effects. nih.govresearchgate.net Studies have demonstrated that MAGL inhibition can produce anti-inflammatory effects. nih.govresearchgate.net

A class of benzylpiperidine-based derivatives has been identified as potent, reversible, and selective MAGL inhibitors. researchgate.net These findings suggest that piperidine (B6355638) and piperazine-based carboxamides could serve as scaffolds for developing MAGL inhibitors for various therapeutic applications, including neurodegenerative diseases, inflammation, and pain. researchgate.net For instance, the MAGL inhibitor JZL184, a piperidine carbamate, has been shown to attenuate acute lung injury in murine models by increasing 2-AG levels. nih.gov Combining MAGL inhibition with the inhibition of other enzymes, such as cyclooxygenases (COX), has been proposed as a therapeutic approach for reducing neuropathic pain. nih.gov

Compound ClassEnzyme TargetObserved EffectReference
Benzylpiperidine derivativesMonoacylglycerol Lipase (MAGL)Potent, reversible, and selective inhibition. researchgate.net
JZL184 (piperidine carbamate)Monoacylglycerol Lipase (MAGL)Increases 2-AG levels, producing anti-inflammatory effects. nih.gov
AKT2/PKBβ Kinase Inhibition

The AKT kinase family, including AKT2 (also known as Protein Kinase Bβ or PKBβ), is a group of serine-threonine kinases that play a crucial role in cellular processes like proliferation, survival, and metabolism. The discovery of inhibitors for these kinases is a significant area of research.

Research into related heterocyclic structures has identified potent inhibitors of AKT kinases. A series of 2,3,5-trisubstituted pyridine (B92270) derivatives were discovered as dual inhibitors of Akt1 and Akt2, with some compounds containing a 5-tetrazolyl moiety showing more potent inhibition of Akt2 than Akt1. nih.gov Additionally, a class of 5-pyrrolopyridinyl-2-thiophenecarboxamides has been identified as potent AKT kinase inhibitors with subnanomolar potency. nih.gov A co-crystal structure of a representative compound within AKT2 has aided in structure-activity relationship (SAR) studies, leading to the identification of these highly potent inhibitors. nih.gov These findings on related carboxamide structures suggest the potential for developing piperazine-carboxamide derivatives as AKT2 inhibitors.

Compound ClassEnzyme TargetPotencyReference
2,3,5-Trisubstituted Pyridine DerivativesAkt1/Akt2Potent dual inhibitors; some selective for Akt2. nih.gov
5-Pyrrolopyridinyl-2-thiophenecarboxamidesAKT KinaseSubnanomolar potency. nih.gov
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. rsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.orgnih.gov

While direct studies on this compound are limited, research on related heterocyclic compounds provides insight. For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Kᵢ) for these compounds were in the nanomolar range. nih.gov Similarly, morpholine-based thiazole (B1198619) derivatives have been investigated as inhibitors of bovine carbonic anhydrase-II (CA-II), with kinetic studies revealing concentration-dependent inhibition. rsc.org These studies on various heterocyclic scaffolds highlight the potential for designing piperazine-based derivatives as carbonic anhydrase inhibitors. rsc.org

Compound SeriesTarget IsoformInhibition Values (Kᵢ)Reference
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA I316.7 ± 9.6 to 533.1 ± 187.8 nM nih.gov
hCA II412.5 ± 115.4 to 624.6 ± 168.2 nM
Morpholine derived thiazole (Compound 24)Bovine CA-II9.64 ± 0.007 μM rsc.org
Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.orgbohrium.com It is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. frontiersin.orgbohrium.com Therefore, urease inhibitors are of interest for treating infections caused by such pathogens.

Several studies have demonstrated the potent urease inhibitory activity of piperazine (B1678402) derivatives. A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives showed good inhibitory activities, with some compounds exhibiting significantly lower IC₅₀ values than the standard inhibitor, thiourea. frontiersin.orgbohrium.com For instance, compounds 5b and 7e from one study had IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. frontiersin.orgbohrium.com Another study on piperazine-based benzimidazole (B57391) derivatives identified compounds with even greater potency, with IC₅₀ values as low as 0.15 µM. nih.gov Structure-activity relationship studies revealed that substitutions on the aromatic rings play a crucial role in the inhibitory activity. nih.gov

Compound SeriesCompoundUrease Inhibition (IC₅₀)Reference
1-(3-nitropyridin-2-yl)piperazine derivatives5b2.0 ± 0.73 µM frontiersin.orgbohrium.com
7e2.24 ± 1.63 µM
Thiourea (Standard)23.2 ± 11.0 µM
Piperazine-based benzimidazole derivatives9L0.15 ± 0.09 µM nih.gov
Thiourea (Standard)23.11 ± 0.21 µM
Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are used in the symptomatic treatment of Alzheimer's disease to counteract the decline in cholinergic neurotransmission. nih.gov

Derivatives based on piperazine and piperidine scaffolds have been extensively investigated as AChE inhibitors. A novel series of benzamide (B126) derivatives containing a piperidine core was synthesized, and compound 5d, with a fluorine substitution, was found to be the most active, with an IC₅₀ value of 13 ± 2.1 nM. mui.ac.ir In another study, a series of phthalimide-based piperazine derivatives were synthesized as donepezil-like analogues. nih.gov Although none were more potent than donepezil, they demonstrated inhibitory activity, with compound 4b being the most potent in its series (IC₅₀ = 16.42 ± 1.07 µM). nih.gov Furthermore, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were evaluated, with some congeners showing potent and selective inhibition of butyrylcholinesterase (BChE), a related enzyme, with Kᵢ values in the nanomolar range. nih.gov

Compound SeriesCompoundAChE Inhibition (IC₅₀)Reference
Benzamide derivatives with piperidine core5d13 ± 2.1 nM mui.ac.ir
Donepezil (Reference)0.6 ± 0.05 µM
Phthalimide-based piperazine derivatives4b16.42 ± 1.07 µM nih.gov
Donepezil (Reference)0.41 ± 0.09 µM
Compound SeriesCompoundBChE Inhibition (Kᵢ)Reference
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid7b1.6 ± 0.08 nM nih.gov
Topoisomerase Inhibition

Derivatives of piperazine-carboxamides have been investigated for their potential as topoisomerase inhibitors, a key target in cancer chemotherapy. Topoisomerases are enzymes that regulate the topology of DNA and are crucial for cell replication. Their inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.

Research into compounds with a core structure related to this compound has shown that the introduction of specific aryl groups and other functionalities can lead to significant topoisomerase IIα (Topo IIα) inhibitory activity. For instance, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were synthesized and evaluated for their anti-proliferative properties. Several of these compounds exhibited potent inhibitory activity against human Topo IIα. researchgate.net While not direct derivatives of this compound, these findings underscore the potential of the piperidine-1-carboxamide (B458993) scaffold in targeting this enzyme. The inhibitory activity of these related compounds suggests that the this compound core could be a valuable template for the design of novel Topo IIα inhibitors.

Another study on new phenylpiperazine derivatives of 1,2-benzothiazine, designed as potential Topo II inhibitors, demonstrated that these compounds can bind to the DNA-Topo II complex. mdpi.com This further supports the hypothesis that the piperazine-carboxamide moiety can be a key pharmacophore for topoisomerase inhibition.

Table 1: Topoisomerase IIα Inhibitory Activity of Related Piperidine-Carboxamide Derivatives
CompoundModificationsIC50 (µM) against HCT116 cellsTopo IIα Inhibition
Compound 293,5-bis(4-fluorobenzylidene)-N-(4-chlorophenyl)-4-oxopiperidine-1-carboxamide0.56Promising
Compound 303,5-bis(4-fluorobenzylidene)-N-phenyl-4-oxopiperidine-1-carboxamide0.70Promising
Compound 343,5-bis(4-chlorobenzylidene)-N-phenyl-4-oxopiperidine-1-carboxamide0.64Promising
KRAS-G12D Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent and associated with poor prognosis. nih.govnih.gov The development of inhibitors targeting KRAS-G12D has been a significant challenge in oncology. Recent research has highlighted the potential of piperazine-containing compounds in addressing this target.

A piperazine-focused strategy has been employed to design potent inhibitors that can form a salt bridge with the Asp12 residue of the KRAS-G12D mutant protein. researchgate.net This interaction is crucial for the inhibitory activity. One such bicyclic compound, TH-Z835, which incorporates a piperazine moiety, has demonstrated a significant increase in potency with an IC50 of 1.6 μM. researchgate.net These inhibitors have been shown to bind to both the GDP-bound and GTP-bound states of KRAS-G12D. researchgate.net

While these are not direct derivatives of this compound, the success of the piperazine scaffold in this context strongly suggests that derivatives of this compound could be promising candidates for the development of novel KRAS-G12D inhibitors. The core piperazine structure appears to be a key element for interaction with the mutant protein.

Table 2: Inhibitory Activity of Piperazine-Containing KRAS-G12D Inhibitors
CompoundIC50 (µM)Binding Target
TH-Z8273.1KRAS-G12D
TH-Z8351.6KRAS-G12D
Viral Protease Inhibition (e.g., SARS-CoV-2)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Piperazine-based compounds have emerged as a promising class of inhibitors for this viral enzyme. nih.govnih.gov

A series of covalent compounds with a piperazine scaffold have been designed and synthesized as SARS-CoV-2 Mpro inhibitors. nih.gov Among these, compound GD-9 was identified as a potent inhibitor with an IC50 of 0.18 μM and demonstrated good antiviral potency against SARS-CoV-2 with an EC50 of 2.64 μM. nih.gov X-ray co-crystal structures have confirmed that these piperazine derivatives covalently bind to the active site of Mpro. nih.gov

These findings, centered on a piperazine core, indicate that the this compound scaffold could serve as a valuable starting point for the design of novel and effective inhibitors of viral proteases like that of SARS-CoV-2.

Table 3: Inhibitory Activity of Piperazine-Based SARS-CoV-2 Mpro Inhibitors
CompoundIC50 (µM) for MproEC50 (µM) against SARS-CoV-2
GD-90.182.64

Receptor Modulation Assays

The androgen receptor (AR) is a key target in the treatment of prostate cancer. frontiersin.org A novel series of N-arylpiperazine-1-carboxamide derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their AR antagonist activities. nih.gov

Reporter assays have indicated that trans-2,5-dimethylpiperazine (B131708) derivatives are potent AR antagonists. nih.gov One of the most potent compounds in this series, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), exhibited significant antiandrogenic activity. nih.gov Compared to the established AR antagonist bicalutamide (B1683754), YM-175735 was found to be an approximately 4-fold stronger AR antagonist. nih.gov Another derivative, (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580), also showed potent antiandrogenic activity, with an ED50 of 2.2 mg/kg/day in decreasing the weight of the rat ventral prostate. acs.org These findings highlight the potential of the N-substituted piperazine-carboxamide scaffold in the development of new AR antagonists for prostate cancer therapy. nih.govacs.org

Table 4: Androgen Receptor Antagonist Activity of N-Arylpiperazine-1-carboxamide Derivatives
CompoundRelative Potency (vs. Bicalutamide)In Vivo Activity (Rat Ventral Prostate)
YM-175735~4-fold strongerPotent antiandrogenic activity
YM580-ED50 = 2.2 mg/kg/day

Arylpiperazine derivatives have been extensively studied for their interactions with neurotransmitter receptors, particularly for their potential anxiolytic effects. nih.govsilae.it These compounds often exhibit activity at serotonin (B10506) (5-HT) and GABAergic systems. nih.gov

In a study of new arylpiperazine derivatives, compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) were investigated for their anxiolytic-like effects using the elevated plus-maze test. nih.gov The results confirmed the anxiolytic properties of these compounds and suggested a mechanism of action involving direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov The anxiolytic effects of these compounds were reversed by the selective 5-HT1A antagonist WAY 100635, but not by the GABAA-BDZ receptor complex antagonist flumazenil. nih.gov

Another piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), also demonstrated anxiolytic-like activity in both the elevated plus maze and light-dark box tests. nih.gov These effects were antagonized by flumazenil, suggesting a mechanism involving the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

Table 5: Anxiolytic-like Effects of Arylpiperazine Derivatives
CompoundBehavioral TestObserved EffectProposed Mechanism
Compound 4pElevated Plus MazeAnxiolyticDirect 5-HT1A receptor participation, indirect GABAergic involvement
Compound 3oElevated Plus MazeAnxiolyticDirect 5-HT1A receptor participation, indirect GABAergic involvement
LQFM032Elevated Plus Maze, Light-Dark BoxAnxiolyticBenzodiazepine site of GABAA receptor

The piperazine and piperidine scaffolds are present in many compounds that interact with opioid receptors. While direct studies on this compound derivatives as opioid receptor antagonists are limited, research on related structures provides insights into their potential.

A novel series of piperazine derivatives has been shown to exhibit sub-nanomolar binding and enhanced subtype selectivity as δ-opioid agonists. nih.gov Conversely, the trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of opioid antagonists. nih.gov The structural similarities between these classes of compounds and this compound suggest that modifications to the latter could lead to potent and selective opioid receptor modulators. The specific nature of the substituents on the piperazine ring and the carboxamide nitrogen are likely to be critical in determining whether a compound acts as an agonist or an antagonist at different opioid receptor subtypes (μ, δ, and κ). painphysicianjournal.com

Cell-Based Functional Assays

Antiproliferative and Cytotoxic Activity (e.g., cancer cell lines)

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. A variety of analogues have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

One study detailed the synthesis of a series of piperine-carboximidamide hybrids, which incorporate a piperazine moiety. These compounds were evaluated for their antiproliferative efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). nih.gov Several of these hybrid compounds exhibited potent activity, with GI50 (50% growth inhibition) values in the nanomolar range. For instance, compound VIi, a dimethoxy derivative, showed a GI50 of 39 nM. nih.gov The substitution pattern on the aryl ring was found to significantly influence the antiproliferative action. nih.gov

Another class of related compounds, quinolinequinones linked with a piperazine moiety, also displayed notable anticancer activity. These derivatives were tested against a panel of nine human cancer cell types, including leukemia, non-small-cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov The most potent of these compounds, designated QQ1, exhibited an IC50 value of 1.5 µM against the ACHN renal cancer cell line. nih.gov

Furthermore, a series of indole-aryl amide derivatives were synthesized and assessed for their cytotoxic potential against a panel of cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). mdpi.com Some of these compounds demonstrated good activity against the tested cell lines, with the exception of IGROV1. mdpi.com

The antiproliferative effects of piperine (B192125) and piplartine, which are amides derived from Piper species, have also been evaluated. In an MTT assay, piplartine was found to be highly active, with IC50 values ranging from 0.7 to 1.7 µg/ml against leukemia (HL-60 and CEM), colon (HCT-8), and skin (B-16) cancer cells. psu.edu

Additionally, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their in vitro cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. These compounds were found to be relatively safe towards the non-cancerous cells while showing good membrane permeability in cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Piperine-Carboximidamide Hybrid Derivatives

Compound Substitution (R) GI50 (nM)
VIi 3,4-di-OMe 39
VIf 2-Cl 44
VId 4-OMe 54

| VIj | 2,3-Ph | 83 |

Antifungal and Antibacterial Activity

The therapeutic potential of this compound derivatives extends to antimicrobial applications. Various synthesized series of piperazine derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.

In one study, a series of substituted piperazine derivatives were synthesized and screened for their antibacterial and antifungal properties. The antibacterial activity was assessed against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Many of the synthesized compounds showed significant antimicrobial and antifungal effects. researchgate.net Another study on N-alkyl and N-aryl piperazine derivatives reported significant activity against bacterial strains but less activity against the tested fungi. nih.gov

A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties were also prepared and evaluated. These compounds showed notable antibacterial activity, particularly against Gram-negative strains like E. coli, when compared to Gram-positive bacteria. Their antifungal activity was generally weak. mdpi.com

Furthermore, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized. The most potent antibacterial compound in this series was designated 3k. Some of these compounds were also tested against resistant strains, including methicillin-resistant S. aureus (MRSA), and were found to be more potent than ampicillin (B1664943). nih.gov

Chlorinated N-phenylpyrazine-2-carboxamides have also been investigated. The highest antifungal effect was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound Type Test Organisms Observed Activity Reference
Substituted piperazines S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus, A. fumigatus Significant antimicrobial and antifungal properties researchgate.net
N-alkyl and N-aryl piperazines S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger Significant activity against bacteria, less active against fungi nih.gov
N,N′-bis(1,3,4-thiadiazole) piperazines Gram-positive and Gram-negative bacteria, C. albicans, A. flavus Significant activity against Gram-negative bacteria, weak antifungal activity mdpi.com
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides L. monocytogenes, S. aureus, MRSA, E. coli, P. aeruginosa Potent antibacterial activity, some more potent than ampicillin against resistant strains nih.gov
Antiviral Activity (e.g., antiplasmodial, SARS-CoV-2)

In the search for novel antiviral agents, derivatives of this compound have been explored for their potential to combat viral infections, including that caused by SARS-CoV-2.

A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and synthesized to target the main protease (Mpro) of SARS-CoV-2. The majority of these derivatives demonstrated potent cellular anti-COVID-19 activity, inhibiting viral growth by more than 90% at two different concentrations with low or no detectable cytotoxicity in Vero cells. nih.gov Specifically, compounds 25 and 29 showed promising inhibitory activity against the viral Mpro with IC50 values in the low micromolar range. nih.gov

In silico studies have also highlighted the potential of piperazine-containing compounds as antiviral agents. A study involving 97 natural amide-like compounds, including piperamides, tested them against the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), as well as the human angiotensin-converting enzyme 2 (ACE2), using molecular docking and molecular dynamics simulations. nih.govresearchgate.net The results indicated that dimeric piperamides from Piper species have a high binding affinity and potential antiviral activity against SARS-CoV-2. nih.govresearchgate.net

Furthermore, novel p97 inhibitors, which are structurally related to the piperazine carboxamide scaffold, have been synthesized and tested for their antiviral activity against SARS-CoV-2. Two of these inhibitors exhibited strong antiviral activity at doses that were not significantly cytotoxic. mdpi.com

Table 3: Anti-SARS-CoV-2 Activity of Carboxamide Derivatives

Compound Series Target Key Findings Reference
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides SARS-CoV-2 Mpro Compounds 25 and 29 with IC50 values of 5.42 and 3.22 µM, respectively. nih.gov
Dimeric piperamides SARS-CoV-2 Mpro and RdRp High binding affinity in molecular docking studies. nih.govresearchgate.net
Photosynthesis Inhibition Studies (e.g., in chloroplasts)

Certain derivatives of this compound have been investigated for their ability to inhibit photosynthesis, a mode of action for some herbicides. These studies typically involve measuring the inhibition of photosynthetic electron transport (PET) in isolated chloroplasts.

A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides revealed that these compounds can inhibit PET in spinach (Spinacia oleracea L.) chloroplasts. The highest PET-inhibiting activity was observed for N-(3,5-difluorophenyl)-, N-(3,5-dimethylphenyl)-, N-(2,5-difluorophenyl)-, and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, with IC50 values around 10 µM. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the anilide ring and the lipophilicity of the compounds. nih.gov

Similarly, a series of chlorinated N-phenylpyrazine-2-carboxamides were evaluated for their ability to inhibit PET in spinach chloroplasts. nih.govmdpi.com The most effective compound in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which demonstrated an IC50 value of 43.0 μmol/L. nih.govmdpi.com

Another investigation focused on fluorinated 2-hydroxynaphthalene-1-carboxanilides. These compounds exhibited a wide range of PET inhibitory activity, with N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide being the most potent with an IC50 of 44.2 µM. mdpi.com It is presumed that these compounds inhibit photosystem II in the thylakoid membrane. mdpi.com

Table 4: Photosynthesis-Inhibiting Activity of Carboxamide Derivatives in Spinach Chloroplasts

Compound Series Most Active Compound(s) IC50 Value
N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides N-(3,5-Difluorophenyl)-, N-(3,5-dimethylphenyl)-, N-(2,5-difluorophenyl)-, and N-(2,5-dimethylphenyl) derivatives ~ 10 µM
Chlorinated N-phenylpyrazine-2-carboxamides 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide 43.0 μmol/L

In Vivo Preclinical Efficacy Studies (Animal Models)

Pharmacological Target Engagement and Mechanism Confirmation

While extensive in vivo studies on this compound itself are not widely reported, preclinical animal models have been utilized to evaluate the efficacy and confirm the mechanism of action of structurally related derivatives.

A novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their in vivo antiandrogenic properties. nih.gov One of the most potent compounds, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), demonstrated significant antiandrogenic activity in animal models. nih.gov This compound was found to be an approximately 4-fold stronger androgen receptor (AR) antagonist compared to bicalutamide, suggesting its potential utility in the treatment of prostate cancer. nih.gov

In a different therapeutic area, selected 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives were evaluated in an in vivo model of Alzheimer's disease induced by aluminum chloride (AlCl3). nih.gov The neuroprotective characteristics of these compounds were established through several analytical assessments, and their in vivo activity was comparable to the reference drug, donepezil. nih.gov These findings support the potential of these derivatives as multi-target directed ligands for Alzheimer's disease. nih.gov

Table 5: In Vivo Preclinical Efficacy of Piperazine-2-carboxamide (B1304950) Derivatives

Compound Series Animal Model Pharmacological Target/Mechanism Key Findings
N-Arylpiperazine-1-carboxamides Not specified Androgen Receptor (AR) Antagonism Potent antiandrogenic activity, with YM-175735 being ~4-fold stronger than bicalutamide.

Assessment of Efficacy in Disease Models (e.g., antiandrogenic effects in rat prostate)

Preclinical investigations into the efficacy of this compound derivatives have utilized established in vivo models to characterize their antiandrogenic properties. A key model in this assessment is the testosterone-stimulated castrated rat, which allows for the evaluation of a compound's ability to antagonize the effects of androgens on target organs such as the prostate.

A notable derivative from the trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide series, (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580), has demonstrated potent antiandrogenic activity in such models. nih.gov In studies involving castrated male rats, the administration of YM580 resulted in a dose-dependent decrease in the weight of the ventral prostate. nih.gov This effect is a critical indicator of androgen receptor antagonism, as the prostate's size is highly dependent on androgen stimulation.

The efficacy of YM580 was quantified by its median effective dose (ED50), which was determined to be 2.2 mg/kg/day for the reduction of rat ventral prostate weight. nih.gov At effective doses, YM580 was shown to induce a maximal antiandrogenic effect that was comparable to the effects observed following surgical castration. nih.gov An important aspect of its pharmacological profile is that these significant antiandrogenic effects were achieved without a notable impact on serum testosterone (B1683101) levels. nih.gov This suggests a mechanism of action primarily based on peripheral androgen receptor blockade rather than an inhibition of androgen synthesis.

These findings highlight the potential of this class of compounds as potent, nonsteroidal androgen receptor antagonists. The ability to reduce the weight of androgen-dependent tissues in rats serves as a crucial preclinical proof-of-concept for their potential therapeutic application in conditions characterized by excessive androgen action. nih.govnih.gov

Table 1: Antiandrogenic Effect of YM580 on Ventral Prostate Weight in Rats
CompoundAnimal ModelKey FindingED50 (mg/kg/day)Effect on Serum Testosterone
YM580Castrated male ratsDose-dependent decrease in ventral prostate weight, comparable to surgical castration2.2Not significantly affected

Evaluation in Cancer Xenograft Models

Information regarding the evaluation of this compound or its direct derivatives in cancer xenograft models is not available in the provided search results. Preclinical cancer research frequently employs xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess the in vivo efficacy of novel therapeutic agents. nih.govmeliordiscovery.comaltogenlabs.com These models are instrumental in studying tumor growth inhibition and the molecular mechanisms of anticancer compounds in a living organism. nih.gov However, no studies detailing the use of this compound or related compounds like YM580 in such prostate cancer xenograft models were identified.

Potential Therapeutic and Research Applications Preclinical and Drug Discovery Phases

Androgen Receptor Antagonism Research for Prostate Cancer

Persistent androgen receptor (AR) signaling is a key driver in the progression of prostate cancer, even in castration-resistant states. nih.gov This has spurred the development of novel AR antagonists. A series of N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their ability to antagonize the androgen receptor. nih.gov

In these studies, trans-2,5-dimethylpiperazine (B131708) derivatives were identified as potent AR antagonists. nih.gov One of the most promising compounds from this series, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), demonstrated significantly higher potency than the established antiandrogen, bicalutamide (B1683754). nih.gov Reporter assays indicated that YM-175735 is approximately four times stronger as an AR antagonist and possesses slightly increased antiandrogenic activity, suggesting its potential utility in the treatment of prostate cancer. nih.gov First-generation antiandrogens like bicalutamide function by competitively inhibiting the binding of androgens to the AR, but their efficacy can be limited by incomplete transcriptional inhibition. nih.gov The development of more potent antagonists like the piperazine (B1678402) derivatives represents a significant area of research in overcoming resistance. jhoponline.commdpi.com

Table 1: Comparative Androgen Receptor Antagonist Activity
CompoundRelative Potency (vs. Bicalutamide)Key Structural Feature
trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735)~4-fold strongertrans-2,5-dimethylpiperazine
BicalutamideReferenceNonsteroidal antiandrogen

Anticancer and Antiproliferative Research

The piperazine scaffold is a privileged structure in many biologically active compounds, including those with anticancer properties. nih.govnih.gov Derivatives of N,1-dimethylpiperazine-2-carboxamide have been investigated for their antiproliferative activities through various mechanisms of action.

Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs. nih.gov A novel piperazine derivative has been identified through high-throughput screening to possess potent anticancer activity by inhibiting multiple cancer signaling pathways. nih.gov This compound effectively inhibits cancer cell proliferation and induces caspase-dependent apoptosis. nih.gov Mechanistic studies revealed that its anticancer effects are mediated through the inhibition of key signaling pathways, including PI3K/AKT, Src family kinases (Src and Lyn), and the BCR-ABL pathway. nih.gov Src family kinases are involved in a diverse range of biological activities such as cell cycle progression, apoptosis, and cell adhesion. nih.gov

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer therapy. mdpi.comwikipedia.org Topoisomerase inhibitors function by blocking the action of these enzymes, leading to DNA damage and apoptosis in cancer cells. wikipedia.org Research into curcumin (B1669340) mimics has led to the synthesis of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides. nih.govresearchgate.net Many of these synthesized piperidinecarboxamides have demonstrated high antiproliferative properties, with potency exceeding that of the clinically used drug 5-fluorouracil (B62378) in in vitro assays. researchgate.net Some of these compounds exhibited promising inhibitory properties against human DNA topoisomerase IIα, suggesting this as a potential mechanism for their anticancer activity. researchgate.net

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. nih.govexplorationpub.com A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The linker plays a critical role in the efficacy of a PROTAC, and piperazine moieties are often incorporated into linker design to improve properties such as solubility and rigidity. nih.govresearchgate.net The basicity of the piperazine ring, which can be modulated by N-alkylation or the introduction of adjacent amide bonds, influences the protonation state and, consequently, the physicochemical properties of the PROTAC. nih.gov

Table 2: Anticancer Mechanisms of Piperazine Derivatives
Mechanism of ActionExample Piperazine Derivative ClassKey Molecular Targets
Kinase Signaling ModulationPiperazine derivativesPI3K/AKT, Src family kinases, BCR-ABL
Topoisomerase Inhibition3,5-bis(arylidene)-4-piperidone-1-carboxamidesHuman DNA topoisomerase IIα
PROTACsPiperazine-containing linkersVarious target proteins for degradation

Antimicrobial, Antifungal, and Antiviral Research

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperazine derivatives have been explored for their potential in combating bacterial, fungal, and viral infections. researchgate.netnih.gov

Several studies have highlighted the broad-spectrum antimicrobial potential of piperazine-containing compounds. Arylpiperazine derivatives have been identified as potent broad-spectrum antimicrobials against a range of clinically relevant bacteria and fungi. nih.gov These compounds demonstrated low cytotoxicity against host cells and favorable in vitro pharmacokinetic profiles for oral administration. nih.gov In another study, a series of substituted piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov While the antifungal activity against Aspergillus species was less pronounced in this particular study, other research has focused specifically on the antifungal properties of piperazine derivatives. nih.gov For instance, piperazine-1-carboxamidine analogues have been shown to exhibit fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species. nih.gov

In the realm of antiviral research, various piperazine derivatives have been investigated. For example, 2,5-diketopiperazine derivatives have been evaluated as potential agents against the H5N2 influenza virus. nih.gov Additionally, derivatives of pyrazine-2-carboxylic acid, a related heterocyclic structure, have been studied for their antiviral activity against influenza A/H1N1 and SARS-CoV-2. sciforum.net

Table 3: Investigated Antimicrobial Activities of Piperazine Derivatives
ActivityPathogen ExamplesExample Piperazine Derivative Class
AntibacterialStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliArylpiperazines, Substituted piperazines
AntifungalCandida albicansPiperazine-1-carboxamidines
AntiviralInfluenza A virus (H5N2, H1N1), SARS-CoV-22,5-Diketopiperazines, Pyrazine-2-carboxylic acid derivatives

Specific Pathogen Targeting (e.g., P. falciparum, SARS-CoV-2)

While direct studies on this compound against specific pathogens are not extensively documented, the broader class of piperazine and piperidine (B6355638) carboxamides has shown promise in targeting infectious agents like Plasmodium falciparum and SARS-CoV-2.

Plasmodium falciparum : Research into new antimalarial agents is critical due to the emergence of drug-resistant strains of P. falciparum. Phenotypic screening has identified piperidine carboxamides, structurally similar to this compound, with significant anti-malarial activity. For instance, the piperidine carboxamide SW042 demonstrated sub-micromolar efficacy against both drug-sensitive and multidrug-resistant P. falciparum strains. The target of this class of compounds was identified as the proteasome β5 active site (Pf20Sβ5) of the parasite. This suggests that the piperazine carboxamide scaffold could also exhibit inhibitory activity against the P. falciparum proteasome, a crucial component for parasite survival. The potential for such compounds to act as potent and selective inhibitors of parasitic proteasomes makes them valuable leads in the development of new antimalarial therapies.

SARS-CoV-2 : The global health crisis caused by SARS-CoV-2 spurred intensive research into antiviral therapies. Piperazine-based compounds have been a focus of these efforts due to their previously reported antiviral activities against other viruses like HIV. mdpi.com In the context of SARS-CoV-2, piperazine derivatives have been investigated as potential inhibitors of the main protease (Mpro), an enzyme essential for viral replication. fluorochem.co.uk Molecular docking studies have indicated that piperazine ligands can bind effectively to the active site of the SARS-CoV-2 protease, suggesting their potential to disrupt the viral life cycle. mdpi.com Furthermore, broader studies on piperamides have shown their potential antiviral activity against SARS-CoV-2 by targeting Mpro and the RNA-dependent RNA polymerase (RdRp). mdpi.com Given these findings, this compound could be a candidate for screening and further investigation as a potential inhibitor of SARS-CoV-2 enzymes.

Enzyme Modulatory Applications (Beyond Therapeutic)

The structural features of this compound suggest its potential for use in modulating enzyme activity, which can be a valuable tool in biochemical research beyond direct therapeutic applications.

Research into Metabolic Pathways and Drug Metabolism

Understanding the metabolic fate of xenobiotics is a cornerstone of pharmacology and toxicology. Piperazine derivatives are known to undergo extensive metabolism, primarily through cytochrome P450 (CYP) enzymes. nih.gov Common metabolic transformations include N-dealkylation, ring oxidation, and N-oxidation. nih.govresearchgate.net

This compound, with its N-methyl groups and piperazine ring, is a likely substrate for several drug-metabolizing enzymes. Studying its metabolism can provide insights into the general metabolic pathways of piperazine-containing compounds. For example, the N-demethylation of the piperazine ring is a common metabolic route. rsc.org Research in this area could involve in vitro studies using human liver microsomes to identify the metabolites formed and the specific CYP isoforms involved. rsc.org Such studies are crucial for predicting potential drug-drug interactions and understanding the pharmacokinetic profiles of new chemical entities containing the piperazine scaffold.

The compound could also be used as a probe to study the activity of specific enzymes involved in its metabolism. By understanding how this compound is biotransformed, researchers can gain a better understanding of the function and substrate specificity of various metabolic enzymes.

Applications in Agrochemical Research

The carboxamide functional group is present in numerous commercially successful agrochemicals, particularly herbicides and fungicides. This suggests that this compound could have potential applications in this sector.

Herbicidal Activity and Photosynthesis Inhibition Studies

Research on various carboxamide derivatives has demonstrated their potential as PET inhibitors. mdpi.comresearchgate.netresearchgate.net For instance, N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthesis in spinach chloroplasts. researchgate.net Given these precedents, this compound could be investigated for its potential to interfere with the photosynthetic machinery in weeds. Such research would involve screening the compound for herbicidal activity against a panel of weed species and conducting biochemical assays to determine its effect on photosynthetic electron transport.

Abiotic Elicitor Effects in Plant Cultures

Abiotic elicitors are chemical compounds that can induce or enhance the production of secondary metabolites in plant cell cultures. mdpi.com These secondary metabolites often have valuable pharmaceutical or industrial applications. Substituted pyrazinecarboxamides have been shown to act as effective abiotic elicitors. nih.gov For example, in callus and suspension cultures of Silybum marianum (milk thistle), certain pyrazinecarboxamides significantly increased the production of flavonolignans, which have hepatoprotective properties. nih.gov

The structural similarity of this compound to these known elicitors suggests its potential for similar applications. It could be tested in various plant tissue culture systems to assess its ability to stimulate the biosynthesis of valuable secondary metabolites. This line of research could lead to more efficient biotechnological production of plant-derived natural products. nih.govresearchgate.net

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

Piperazine and its derivatives are widely recognized as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. evitachem.comnih.gov The piperazine ring is a common scaffold in many approved drugs due to its ability to impart favorable pharmacokinetic properties.

This compound can serve as a valuable chemical intermediate for the synthesis of more complex molecules. evitachem.com The presence of a secondary amine in the piperazine ring allows for further functionalization, while the carboxamide group can be modified or used as a handle for coupling reactions. Its chiral nature (if resolved into enantiomers) would make it a particularly useful building block for the stereoselective synthesis of bioactive compounds. nih.gov The compound's utility as a synthetic intermediate is underscored by the general importance of substituted piperazines in the construction of diverse molecular architectures for drug discovery and materials science. evitachem.comchemrxiv.org

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in the synthesis of more intricate organic molecules, particularly within the pharmaceutical landscape. evitachem.com The inherent structural features of the piperazine ring, combined with the carboxamide functional group, offer multiple reactive sites for constructing larger, more complex chemical architectures. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a common scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs. evitachem.commdpi.com

The utility of piperazine derivatives like this compound in organic synthesis stems from their versatility. evitachem.com They can be incorporated into multi-step synthetic pathways to generate a wide array of compounds. For instance, piperazine-containing fragments are often introduced into molecules through reactions like nucleophilic substitution or amide coupling. researchgate.netacgpubs.org The synthesis of various kinase inhibitors and other targeted therapeutics often involves the strategic incorporation of a piperazine ring to modulate properties such as solubility, cell permeability, and target engagement. mdpi.com The process generally involves coupling the piperazine intermediate with other heterocyclic or aromatic systems to assemble the final complex structure.

Below is a table illustrating examples of complex molecules synthesized using piperazine-based intermediates, highlighting the role of this scaffold in drug development.

Therapeutic Agent ClassPiperazine Intermediate's RoleExample of Resulting Complex Molecule
Kinase Inhibitors Forms a core structural component to orient other functional groups.Palbociclib, Ribociclib mdpi.com
Antipsychotics Acts as a key pharmacophore interacting with CNS receptors.Aripiprazole, Olanzapine
Antihistamines Provides the basic nitrogen framework for receptor binding.Cetirizine, Levocetirizine
Antiemetics Serves as a central scaffold in drugs targeting serotonin (B10506) receptors.Netupitant mdpi.com

Derivatization for Novel Chemical Entities

The structure of this compound is amenable to various chemical modifications, or derivatizations, to generate novel chemical entities with potentially new or enhanced therapeutic properties. evitachem.com This process is a cornerstone of the drug discovery phase, where chemists systematically alter a lead compound to optimize its biological activity, selectivity, and pharmacokinetic profile. The piperazine-carboxamide core allows for functionalization at several points, making it a versatile template for creating diverse chemical libraries. evitachem.com

Key derivatization strategies include:

Modification of the Carboxamide Group: The amide nitrogen can be further substituted, or the entire group can be reduced to an amine, yielding different classes of compounds with distinct biological activities. evitachem.com

Substitution on the Piperazine Ring: The secondary amine in the piperazine ring (if not already N-methylated) is a common site for introducing a wide variety of substituents. These modifications are crucial for tuning the molecule's interaction with its biological target. For example, the synthesis of N-arylpiperazine derivatives has led to the discovery of potent androgen receptor antagonists and agents with anticancer properties. nih.govmdpi.com

Ring Modifications: While less common, alterations to the piperazine ring itself can be explored to create novel heterocyclic systems.

The systematic derivatization of piperazine carboxamide scaffolds has led to the identification of compounds with a wide range of biological activities in preclinical studies. These efforts underscore the importance of this chemical motif in the search for new medicines.

The following table summarizes research findings on the derivatization of piperazine carboxamide and related structures for creating novel compounds.

Original ScaffoldDerivatization StrategyResulting Chemical EntityTherapeutic Target/Application
Piperazine-1-carboxamideN-arylationtrans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamideAndrogen Receptor Antagonist nih.gov
Piperazine CarboxamideAttachment of benzhydryl moieties4-chlorobenzhydrylpiperazine thioamide derivativesCytotoxic agents against cancer cell lines researchgate.net
Piperidine/Piperazine-1-carboxamideN-pyridin-2-yl substitutionN-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamidesPCSK9 mRNA translation inhibitors researchgate.net
Chromone-2-carboxylic acidAmide coupling with piperazine derivativesN-benzyl piperidine amide of chromone-2-carboxylic acidSoluble epoxide hydrolase (sEH) inhibitors acgpubs.org

Q & A

Q. What are the optimal synthetic routes for N,1-dimethylpiperazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from piperazine derivatives. Key steps include alkylation of the piperazine core followed by carboxamide formation. For example, coupling reactions with chloroacetyl chloride or substituted phenyl compounds under controlled temperatures (0–25°C) and solvents like dichloromethane or ethanol are common. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and Mass Spectrometry (MS) to verify molecular weight. Reaction progress is monitored via Thin-Layer Chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for pharmacological studies).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Thermal Gravimetric Analysis (TGA) : Assesses thermal stability, crucial for formulation studies.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .

Q. How is the three-dimensional conformation of this compound determined, and why is this important?

X-ray crystallography or computational methods (DFT) are used to resolve the 3D structure. The piperazine ring’s chair conformation and substituent orientation (e.g., methyl and carboxamide groups) influence binding to biological targets like enzymes or receptors. This data guides structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model ligand-protein interactions, such as binding to dopamine receptors or integrins. For example, the carboxamide group’s hydrogen-bonding capability may enhance affinity for catalytic sites .

Q. What strategies resolve contradictions in pharmacological data across assays for piperazine carboxamides?

Discrepancies in IC₅₀ values or efficacy between in vitro and in vivo models often arise from differences in assay conditions (e.g., pH, co-solvents) or metabolic stability. Mitigation approaches:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding).
  • Metabolic Profiling : Identify degradation products via LC-MS/MS .
  • Dose-Response Curves : Validate activity across multiple concentrations .

Q. How do reaction conditions influence the yield and selectivity of this compound derivatives?

A comparative study of synthetic routes reveals:

ConditionYield (%)Selectivity
Solvent: DCM, 0°C62High
Solvent: EtOH, 25°C78Moderate
Catalyst: Et₃N85High
Optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and base (triethylamine) enhances nucleophilic substitution efficiency. Side reactions (e.g., over-alkylation) are minimized at lower temperatures .

Q. What are the challenges in establishing structure-activity relationships (SAR) for piperazine carboxamides?

Key challenges include:

  • Conformational Flexibility : The piperazine ring’s chair-boat transitions alter binding modes.
  • Electron-Withdrawing Groups : Substituents like chloro or fluoro phenyls modulate lipophilicity and target engagement.
  • Bioisosteric Replacements : Replacing the carboxamide with sulfonamide may retain activity but alter pharmacokinetics. SAR tables comparing analogs are critical (see example below) :
Compound ModificationBiological Activity (IC₅₀, nM)
N-Methylpiperazine1200 (Weak)
3-Chlorophenyl Substituent45 (Potent)
2-Fluoroethyl Side Chain220 (Moderate)

Methodological Considerations

Q. How are stability and solubility profiles determined for preclinical development?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.
  • Solubility Screening : Use shake-flask methods in solvents (e.g., PBS, DMSO) to determine logP values.
  • Forced Degradation : Expose to heat/light and identify degradants with LC-MS .

Q. What experimental designs validate target engagement in cellular models?

  • Knockdown/Overexpression : CRISPR/Cas9-edited cell lines confirm target specificity.
  • Fluorescence Polarization : Measure binding affinity to purified proteins.
  • Western Blotting : Quantify downstream signaling markers (e.g., phosphorylated kinases) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s anti-inflammatory vs. cytotoxic effects?

Contradictions may arise from off-target effects at higher concentrations. Solutions:

  • Dose-Range Finding : Establish a therapeutic window (e.g., 10–100 µM).
  • Selectivity Profiling : Screen against unrelated targets (e.g., GPCR panels).
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.